2-Ethyloxetane-2-carboxylic acid
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Overview
Description
2-Ethyloxetane-2-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxetane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 2-hydroxyethyl acrylate can yield the oxetane ring structure . Another method involves the use of Grignard reagents, where the reaction of ethylmagnesium bromide with ethyl oxalyl chloride followed by cyclization can produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxetane ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane ketones, while reduction can produce oxetane alcohols .
Scientific Research Applications
2-Ethyloxetane-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it a reactive intermediate in various chemical reactions. It can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyloxetane-2-carboxylic acid
- 2-Propyl oxetane-2-carboxylic acid
- 2-Butyl oxetane-2-carboxylic acid
Uniqueness
2-Ethyloxetane-2-carboxylic acid is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct physicochemical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethyloxetane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWBAXCZOHJOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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